
2-Pyridinepropanol
Overview
Description
2-Pyridinepropanol is an organic compound with the chemical formula C8H11NO. It is a colorless to light yellow liquid with a characteristic pyridine odor. This compound is soluble in water and most organic solvents, and it exhibits both basic and electrophilic properties .
Synthetic Routes and Reaction Conditions:
Esterification and Hydrolysis: One common method involves the esterification of pyridine with propanol in an inert solvent, followed by hydrolysis to yield this compound.
Reduction of Pyridine-N-oxide: Another method includes the reduction of pyridine-N-oxide using hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes, utilizing advanced catalytic systems to enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Pyridine aldehydes or ketones.
Reduction: Various pyridine derivatives.
Substitution: Halogenated pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 2-pyridinepropanol derivatives as antimicrobial agents. For instance, research demonstrated that compounds synthesized from this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The derivatives showed efficacy comparable to established antibiotics, indicating their potential for development into new antimicrobial therapies .
Case Study: Synthesis of Antibacterial Agents
A synthetic route involving this compound led to the creation of several oxazolidinone derivatives. These compounds were evaluated for their antibacterial properties, with some exhibiting longer resistance against bacterial strains than traditional antibiotics like linezolid. The study emphasizes the importance of modifying the pyridine scaffold to enhance biological activity .
Coordination Chemistry
Complex Formation
this compound is utilized in the synthesis of metal complexes, particularly with transition metals such as copper(II). Research has shown that mono- and binuclear copper(II) complexes formed with this compound exhibit unique spectral and thermal properties, making them suitable for applications in catalysis and material science .
Data Table: Properties of Copper(II) Complexes
Complex Type | Spectral Characteristics | Thermal Stability | Potential Applications |
---|---|---|---|
Mono-nuclear | Characteristic UV-Vis peaks | Moderate | Catalysis |
Binuclear | Enhanced stability | High | Material Science |
Organic Synthesis
Building Block in Cross-Coupling Reactions
The compound serves as a nucleophile in cross-coupling reactions, particularly in the formation of biaryl compounds. Despite challenges associated with its reactivity, advancements have been made to improve yields using optimized reaction conditions. The use of palladium catalysts and specific ligands has been shown to enhance the efficiency of reactions involving this compound .
Case Study: Cross-Coupling Reactions
In one study, researchers successfully utilized this compound in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The study reported yields ranging from 60% to 98%, showcasing the compound's utility in forming diverse organic frameworks essential for drug development and materials science .
Mechanism of Action
The mechanism of action of 2-Pyridinepropanol involves its interaction with specific molecular targets and pathways. It acts as a ligand in metal-catalyzed reactions, facilitating the formation of complex structures. In biological systems, it influences glucose metabolism by interacting with enzymes involved in the metabolic pathways .
Comparison with Similar Compounds
- 3-Pyridinepropanol
- 4-Pyridinepropanol
- 2-Pyridinethiol
Comparison: 2-Pyridinepropanol is unique due to its specific positioning of the hydroxyl group on the second carbon of the propanol chain, which influences its reactivity and interaction with other molecules. Compared to 3-Pyridinepropanol and 4-Pyridinepropanol, it exhibits different chemical and biological properties due to the positional isomerism .
Biological Activity
2-Pyridinepropanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic potentials, supported by relevant research findings and case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Low |
Candida albicans | 16 | High |
The presence of hydroxyl and nitrogen functionalities in the compound enhances its interaction with microbial cell walls, leading to increased antimicrobial activity .
Antiviral Properties
In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their potential antiviral activities. Studies suggest that compounds similar to this compound can inhibit viral replication by interfering with viral entry mechanisms or by disrupting viral protein synthesis .
Case Studies
- Copper Complexes : A study involving mono- and binuclear copper(II) complexes of saccharin with this compound demonstrated enhanced antibacterial activity compared to free ligands. These complexes showed promising results against resistant strains of bacteria, indicating that metal coordination could amplify the biological effects of the ligand .
- Synthesis and Characterization : The synthesis of various metal complexes with this compound has been reported, showcasing their structural characteristics and thermal stability. These studies underline the importance of metal-ligand interactions in enhancing biological activity .
Other Biological Activities
Beyond antimicrobial and antiviral effects, this compound exhibits potential anti-inflammatory and antioxidant properties. Research indicates that it can scavenge free radicals and modulate inflammatory pathways, which may contribute to its therapeutic profile in treating chronic diseases .
Q & A
Q. Basic: What are the common synthetic routes for 2-Pyridinepropanol derivatives, and how are they characterized?
Methodological Answer:
this compound derivatives are typically synthesized via condensation reactions or coordination with metal ions. For example, metal complexes are formed by reacting this compound with transition metal salts (e.g., cobalt(II)) under reflux conditions in ethanol/water mixtures. Characterization involves elemental analysis, FT-IR (to confirm ligand coordination via shifts in O–H and N–H stretches), and UV-Vis spectroscopy (to detect d-d transitions in metal complexes). Single-crystal X-ray diffraction is used to determine molecular geometry .
Q. Advanced: How do crystallographic studies resolve structural ambiguities in this compound-containing coordination polymers?
Methodological Answer:
Crystallographic analysis reveals bond angles, coordination modes, and intermolecular interactions. For instance, in trans-Bis(this compound)Bis(saccharinato)Cobalt(II), X-ray diffraction confirmed a distorted octahedral geometry around Co(II), with this compound acting as a bidentate ligand. Discrepancies in bond lengths (e.g., Co–O vs. Co–N) are resolved by comparing experimental data with density functional theory (DFT) calculations. Thermal analysis (TGA/DSC) further validates stability, correlating decomposition temperatures with structural features .
Q. Basic: What spectroscopic techniques are critical for analyzing this compound in solution?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹).
- UV-Vis : Monitors electronic transitions, particularly in metal complexes (e.g., ligand-to-metal charge transfer bands).
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) assigns proton environments and confirms purity. For quantitative analysis, HPLC with UV detection is recommended .
Q. Advanced: How can researchers address contradictions in catalytic activity data for this compound-derived complexes?
Methodological Answer:
Contradictions arise from variables like solvent polarity, counterion effects, or crystallinity. To resolve these:
Control Experiments : Repeat syntheses under inert atmospheres to exclude oxidation artifacts.
Statistical Validation : Use multivariate analysis (e.g., ANOVA) to isolate significant variables.
Comparative Studies : Benchmark against analogs (e.g., 2-Pyridineethanol complexes) to assess ligand-specific effects.
Peer Review : Disclose raw data and computational models (e.g., Gaussian software outputs) for independent validation .
Q. Basic: What ethical and safety protocols apply when handling this compound in biomedical studies?
Methodological Answer:
- Safety Data Sheets (SDS) : Review toxicity data (e.g., LD₅₀ values) and PPE requirements (gloves, goggles).
- Ethical Approval : Submit protocols to Institutional Review Boards (IRB) for studies involving human tissues/cells.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines. Document procedures using ICH harmonized templates .
Q. Advanced: How can ligand design principles optimize this compound for enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Modify the propanol chain length or introduce substituents (e.g., halogens) to enhance binding to enzyme active sites.
- Docking Simulations : Use AutoDock Vina to predict interactions with targets like carbonic anhydrase.
- In Vitro Assays : Measure IC₅₀ values via stopped-flow kinetics, comparing inhibition potency to known inhibitors (e.g., acetazolamide). Validate with X-ray crystallography of enzyme-inhibitor complexes .
Q. Basic: What strategies ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Standardized Protocols : Document reaction conditions (temperature, solvent ratios, stirring time) using IUPAC guidelines.
- Batch Testing : Perform parallel syntheses with controlled atmospheres (N₂/Ar).
- Analytical Cross-Checks : Compare NMR/FT-IR spectra with published data in Reaxys or SciFinder.
- Open Science : Share detailed synthetic procedures via platforms like Zenodo to facilitate replication .
Q. Advanced: How does this compound’s coordination behavior compare to structurally similar ligands?
Methodological Answer:
Comparative studies show:
- Flexibility : The propanol chain allows variable denticity (monodentate vs. bidentate), unlike rigid analogs like 2,2'-bipyridine.
- Steric Effects : Bulkier substituents reduce coordination stability, as seen in lower thermal decomposition temperatures (TGA data).
- Electronic Effects : Electron-donating groups (e.g., –OH) enhance metal-ligand bond strength, evidenced by shorter Co–O bond lengths in crystallographic studies .
Q. Basic: What databases and search strategies are recommended for literature reviews on this compound?
Methodological Answer:
- Databases : Use PubMed, Scopus, and CAS SciFinder with keywords: “this compound,” “coordination chemistry,” “Schiff base derivatives.”
- Filters : Apply date ranges (e.g., 2000–2025) and exclude patents/industrial sources.
- Grey Literature : Search dissertations (ProQuest) and conference abstracts (Web of Science). Cross-reference citations in seminal papers (e.g., Caglar et al., 2016) .
Q. Advanced: What methodologies resolve spectral overlaps in FT-IR analysis of this compound mixtures?
Methodological Answer:
- Deconvolution Software : Use OMNIC or GRAMS/AI to separate overlapping peaks (e.g., O–H and N–H stretches).
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrations.
- 2D-COSY NMR : Resolve proton coupling in complex mixtures. Pair with HPLC-MS for quantitative phase analysis .
Properties
IUPAC Name |
3-pyridin-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXYJDGVYLMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062672 | |
Record name | 2-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Pyridinepropanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19708 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00173 [mmHg] | |
Record name | 2-Pyridinepropanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19708 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2859-68-9, 5307-19-7 | |
Record name | 2-Pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2859-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyripropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(alpha-Pyridine)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-pyridyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GHN91K70Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.